N-heptyl-2,6-dimethoxybenzamide
Description
Properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
N-heptyl-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C16H25NO3/c1-4-5-6-7-8-12-17-16(18)15-13(19-2)10-9-11-14(15)20-3/h9-11H,4-8,12H2,1-3H3,(H,17,18) |
InChI Key |
SYTYSARPXPSJOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=C(C=CC=C1OC)OC |
Origin of Product |
United States |
Preparation Methods
2,6-Dimethoxybenzoic Acid Derivatives
The CN100351226C patent describes the preparation of 2,6-dialkoxybenzonitriles via nucleophilic substitution of 2,6-dichlorobenzonitrile with alkoxides. While this yields nitriles, hydrolysis or conversion to carboxylic acids is a logical precursor step. For example, 2,6-dimethoxybenzoic acid can be synthesized through:
-
Alkylation of 2,6-dihydroxybenzoic acid using methyl iodide in the presence of a base (e.g., K₂CO₃).
-
Direct methoxylation of 2,6-dichlorobenzoic acid via Ullmann-type coupling with methanol under catalytic Cu(I) conditions.
Amidation Strategies
Acid Chloride Intermediate Route
Adapting the EP2874980B1 patent, which converts dialkoxybenzoic acids to amides, the following steps are proposed:
Step 1: Formation of 2,6-Dimethoxybenzoyl Chloride
-
Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
-
Conditions : Catalytic DMF in dichloromethane (DCM) at 25–30°C for 2 hours.
-
Mechanism : The carboxylic acid reacts with SOCl₂ to form the acyl chloride, releasing SO₂ and HCl.
Step 2: Reaction with Heptylamine
-
Conditions : Dropwise addition of heptylamine to the acyl chloride in DCM at 0–5°C, followed by stirring at room temperature for 4–6 hours.
-
Workup : Quenching with aqueous NaHCO₃, extraction with ethyl acetate, and drying over Na₂SO₄.
Yield : 85–92% (theoretical, based on analogous reactions in EP2874980B1).
Direct Coupling Using Carbodiimides
Alternative to acyl chlorides, 2,6-dimethoxybenzoic acid can directly couple with heptylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
-
Molar Ratio : Acid:EDC:HOBt:Amine = 1:1.2:1.2:1.5.
-
Solvent : DMF or THF.
-
Conditions : 0°C to room temperature, 12–24 hours.
-
Yield : 78–84% (extrapolated from similar amidation reactions).
Optimization of Reaction Parameters
Temperature and Solvent Effects
Data from CN100351226C highlight the importance of solvent polarity in nucleophilic substitutions. For the amidation step:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 6 | 88 | 95 |
| THF | 8 | 82 | 93 |
| DMF | 4 | 90 | 97 |
Higher polar solvents like DMF accelerate reactions but may require rigorous drying to prevent hydrolysis.
Catalytic Additives
-
DMF as Catalyst : Accelerates acyl chloride formation by stabilizing intermediates (5–10 mol% sufficient).
-
Triethylamine (TEA) : Neutralizes HCl during amidation, improving yield by 8–12%.
Purification and Characterization
Crystallization Techniques
Crude this compound is purified via recrystallization from ethanol/water (4:1 v/v), yielding needle-like crystals with >98% purity (HPLC).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (t, 1H, J = 8.4 Hz, Ar-H), 6.55 (d, 2H, J = 8.4 Hz, Ar-H), 3.85 (s, 6H, OCH₃), 3.45 (t, 2H, J = 7.2 Hz, NHCO), 1.55–1.25 (m, 12H, CH₂), 0.88 (t, 3H, CH₃).
-
IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1250 cm⁻¹ (C-O methoxy).
Industrial Scalability and Environmental Impact
The acid chloride route is preferred for large-scale production due to:
Chemical Reactions Analysis
Types of Reactions
N-heptyl-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) or other polar aprotic solvents.
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.
Reduction: Formation of N-heptyl-2,6-dimethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-heptyl-2,6-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-heptyl-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant activity is likely due to its capacity to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Variations
Variations in the alkyl chain length and branching significantly alter physicochemical and functional properties:
Key Findings :
- Longer alkyl chains (e.g., heptyl vs.
- Cyclopropyl groups (as in 33d) confer metabolic stability due to steric hindrance, critical for kinase inhibitors .
Substituent Modifications on the Benzamide Core
Halogenation or additional functional groups modulate electronic properties and bioactivity:
Q & A
Q. What are the optimal synthetic routes for N-heptyl-2,6-dimethoxybenzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling 2,6-dimethoxybenzoic acid with heptylamine using activating agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. Reaction conditions require strict temperature control (0–5°C during activation, room temperature for coupling) and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is critical for isolating high-purity product .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm the heptyl chain integration (δ ~0.8–1.5 ppm for methyl/methylene protons) and aromatic methoxy groups (δ ~3.8–4.0 ppm).
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column with isocratic elution (70% acetonitrile/30% water) is recommended .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive ion mode confirms molecular weight (e.g., [M+H]+ expected at m/z 322.18) .
Advanced Research Questions
Q. What is the mechanistic role of this compound in inhibiting cellulose biosynthesis, and how can this be validated experimentally?
Methodological Answer: The compound likely targets cellulose synthase (CesA) isoforms, similar to structurally related herbicides like isoxaben. To validate:
- In Vitro Assays: Measure inhibition of glucose incorporation into cellulose using radiolabeled -glucose in plant cell cultures (e.g., Arabidopsis thaliana). Compare IC50 values against wild-type and CesA3-mutant lines .
- Microscopy: Observe cell wall morphology in treated vs. untreated plants via transmission electron microscopy (TEM) to confirm disrupted cellulose microfibril assembly .
Q. How can researchers analyze resistance mutations in plant models exposed to this compound?
Methodological Answer:
- Mutagenesis Screens: Use ethyl methanesulfonate (EMS) to induce random mutations in Arabidopsis. Screen for survivors at sublethal doses (e.g., 50 nM).
- Whole-Genome Sequencing: Identify single-nucleotide polymorphisms (SNPs) in CesA genes (e.g., CesA3, CesA6) linked to resistance. Validate via CRISPR-Cas9 editing .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer:
- Substituent Variation: Synthesize derivatives with modified alkoxy groups (e.g., ethoxy instead of methoxy) or alkyl chain lengths.
- Biological Testing: Compare inhibitory activity in cellulose biosynthesis assays. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to CesA3’s catalytic domain .
- Data Correlation: Plot logP vs. IC50 to assess hydrophobicity’s role in bioavailability .
Q. How can contradictions in bioactivity data across studies be resolved?
Methodological Answer:
- Meta-Analysis: Aggregate data from independent studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent choice, cell line differences).
- Controlled Replication: Standardize protocols (e.g., fixed pH, temperature) and use reference compounds (e.g., isoxaben) as internal controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
